molecular formula C7H12F2OS B13584942 [4-(Difluoromethyl)oxan-4-yl]methanethiol

[4-(Difluoromethyl)oxan-4-yl]methanethiol

Cat. No.: B13584942
M. Wt: 182.23 g/mol
InChI Key: NOQGTQDPGKLGNW-UHFFFAOYSA-N
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Description

[4-(Difluoromethyl)oxan-4-yl]methanethiol is a chemical compound characterized by the presence of a difluoromethyl group attached to an oxane ring, with a methanethiol group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Difluoromethyl)oxan-4-yl]methanethiol typically involves the introduction of the difluoromethyl group to an oxane ring, followed by the addition of a methanethiol group. Specific synthetic routes and reaction conditions can vary, but common methods include:

    Fluorination Reactions: Utilizing reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor to introduce the difluoromethyl group.

    Thiol Addition: Adding the methanethiol group through nucleophilic substitution reactions, often using thiolating agents like thiourea or sodium hydrosulfide.

Industrial Production Methods

Industrial production of this compound may involve scalable processes such as continuous flow synthesis, which allows for efficient and controlled production of the compound. Optimization of reaction conditions, including temperature, pressure, and catalyst selection, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

[4-(Difluoromethyl)oxan-4-yl]methanethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: Reduction reactions can convert the difluoromethyl group to a methyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide (H₂O₂), sodium periodate (NaIO₄).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Nucleophiles: Halides, amines, and other thiols.

Major Products

    Disulfides: Formed through oxidation of the thiol group.

    Sulfonic Acids: Resulting from further oxidation.

    Substituted Derivatives: Products of nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, [4-(Difluoromethyl)oxan-4-yl]methanethiol is used as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in organic synthesis.

Biology

The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.

Medicine

In medicine, this compound could be explored for its therapeutic properties, particularly in the development of novel treatments for diseases where thiol-containing compounds are effective.

Industry

Industrially, the compound can be used in the production of specialty chemicals, agrochemicals, and materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of [4-(Difluoromethyl)oxan-4-yl]methanethiol involves its interaction with molecular targets through its functional groups. The thiol group can form covalent bonds with proteins and enzymes, potentially inhibiting their activity. The difluoromethyl group may enhance the compound’s stability and bioavailability, allowing it to effectively reach and interact with its targets.

Comparison with Similar Compounds

Similar Compounds

    [4-(Trifluoromethyl)oxan-4-yl]methanethiol: Similar structure but with a trifluoromethyl group.

    [4-(Methyl)oxan-4-yl]methanethiol: Lacks the fluorine atoms, resulting in different chemical properties.

    [4-(Chloromethyl)oxan-4-yl]methanethiol: Contains a chloromethyl group instead of difluoromethyl.

Uniqueness

[4-(Difluoromethyl)oxan-4-yl]methanethiol is unique due to the presence of the difluoromethyl group, which imparts distinct chemical properties such as increased electronegativity and stability. This makes it particularly valuable in applications requiring robust and reactive compounds.

Properties

Molecular Formula

C7H12F2OS

Molecular Weight

182.23 g/mol

IUPAC Name

[4-(difluoromethyl)oxan-4-yl]methanethiol

InChI

InChI=1S/C7H12F2OS/c8-6(9)7(5-11)1-3-10-4-2-7/h6,11H,1-5H2

InChI Key

NOQGTQDPGKLGNW-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CS)C(F)F

Origin of Product

United States

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